Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride

Description

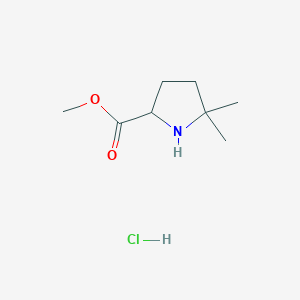

Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride is a pyrrolidine derivative characterized by a five-membered saturated heterocyclic amine backbone. Its molecular formula is C₉H₁₆ClNO₂ (derived from the hydrochloride salt of the base compound, C₈H₁₅NO₂), with a molecular weight of 252.75 g/mol . The structure features:

- A pyrrolidine ring with 5,5-dimethyl substituents, enhancing steric hindrance and influencing conformational stability.

- A methyl ester group at position 2, which may serve as a prodrug moiety or influence solubility.

- A hydrochloride salt, improving crystallinity and aqueous solubility for pharmaceutical applications.

This compound is typically synthesized via chemical routes involving esterification and subsequent salt formation . Its structural features make it a versatile building block in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name |

methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)5-4-6(9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIFEEFRVZBTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1)C(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of ammonia or an amine to form the pyrrolidine ring.

Methylation: The pyrrolidine ring is then methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl groups at the 5-position.

Esterification: The carboxylate group is introduced via esterification, typically using methanol and a strong acid catalyst like sulfuric acid.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding N-oxides or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.

Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or alcohols under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products:

Oxidation: N-oxides, carboxylic acids

Reduction: Saturated derivatives

Substitution: Amides, alcohols

Scientific Research Applications

Biochemical Assays

The compound serves as a building block in the synthesis of complex organic molecules. It is utilized in biochemical assays to investigate enzyme mechanisms. Research indicates that methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride can modulate enzyme activity through competitive inhibition or allosteric modulation. This property is particularly valuable for studying metabolic pathways and drug interactions.

Pharmaceutical Development

Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride has been explored for its potential therapeutic applications. It interacts with various biological targets and has shown promise as an inhibitor or activator of specific enzymatic reactions. For instance, studies have demonstrated its effectiveness in inhibiting enzymes involved in inflammatory processes, indicating potential use in anti-inflammatory drug development .

Antimicrobial Activity

Recent studies have focused on synthesizing derivatives of methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride to evaluate their antimicrobial properties. Compounds derived from this base structure have exhibited significant antibacterial and antifungal activities, making them candidates for new antimicrobial agents .

Case Study 1: Enzyme Inhibition

A study investigated the interaction of methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride with microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in cancer progression. The compound was identified as a dual inhibitor of mPGES-1 and soluble epoxide hydrolase (sEH), showcasing its potential in cancer therapeutics .

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| Compound 1f | 3.3 ± 0.5 | mPGES-1 |

| Compound 2b | Not specified | sEH |

Case Study 2: Antimicrobial Screening

A series of novel derivatives synthesized from methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride were screened for antimicrobial activity against various pathogens. The results indicated that certain derivatives displayed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents .

| Derivative | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| Compound A | 15 | Antibacterial |

| Compound B | 20 | Antifungal |

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting biochemical pathways and physiological processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(2R,5R)-5-Phenylpyrrolidine-2-Carboxylic Acid Hydrochloride

- Molecular Formula: C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Key Differences :

- Replaces the 5,5-dimethyl groups with a phenyl substituent at position 5.

- Features a carboxylic acid group instead of a methyl ester at position 2.

- The carboxylic acid group may participate in hydrogen bonding, improving target binding affinity compared to the ester .

Yohimbine Hydrochloride

- Structure : 17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride .

- Key Differences :

- Contains a complex yohimban tricyclic core instead of a simple pyrrolidine ring.

- Shares a methyl ester group but in a fused ring system.

- Implications :

Pyrrolidine, 2-[[(2,6-Dichlorophenyl)methoxy]methyl]-, Hydrochloride

- Molecular Features :

- Key Differences :

- The dichlorophenyl group introduces electron-withdrawing effects , altering reactivity and lipophilicity.

- Lacks ester or carboxylic acid groups, reducing polarity.

- Implications :

Physicochemical Properties

Reactivity and Stability

- Methyl Ester Hydrolysis : The target compound’s ester group is susceptible to hydrolysis under acidic/basic conditions, unlike the carboxylic acid in (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride .

- Electronic Effects : Electron-withdrawing groups (e.g., dichlorophenyl in ’s compound) increase stability against oxidative metabolism compared to the electron-donating methyl groups in the target .

Biological Activity

Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride is a compound with significant biological activity, primarily recognized for its role in enzyme studies and biochemical assays. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

- Molecular Formula: C₇H₁₄ClN₁O₂

- Molecular Weight: Approximately 193.67 g/mol

- Structure: The compound features a pyrrolidine ring with two methyl groups at the 5-position, which enhances its steric and electronic properties.

Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride exhibits biological activity through various mechanisms:

- Enzyme Interaction: It acts as an inhibitor or activator of enzymatic reactions by binding to active sites or allosteric sites on enzymes. This can lead to alterations in enzyme conformation or modulation of signal transduction pathways.

- Competitive Inhibition: The compound may compete with substrates for binding to enzymes, thereby reducing the overall reaction rate.

- Allosteric Modulation: It can influence enzyme activity without directly competing for the active site, providing a nuanced method of regulating metabolic pathways.

Anticancer Properties

Research indicates that compounds structurally related to methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride have shown promising anticancer activities. For instance, derivatives have been tested against A549 human lung adenocarcinoma cells, demonstrating significant cytotoxic effects. Notably:

- Compound Efficacy: Some derivatives exhibited IC₅₀ values in the low micromolar range, indicating strong inhibitory effects on tumor growth .

- Mechanisms of Action: These compounds may induce apoptosis in cancer cells through various pathways, including oxidative stress and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Against Resistant Strains: Certain derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, highlighting their potential as therapeutic agents in treating infections caused by resistant pathogens .

Case Study: Enzyme Inhibition

A study focused on the inhibition of soluble epoxide hydrolase (sEH) demonstrated that methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride could effectively reduce sEH activity. This enzyme is implicated in various inflammatory processes and cancer progression:

- In Vitro Results: The compound was tested in vitro and showed a dose-dependent inhibition of sEH activity, which could be linked to reduced production of pro-inflammatory mediators .

Case Study: Cancer Cell Line Testing

In another research effort, the compound was subjected to testing against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|---|

| A | A549 | 10 | Induces apoptosis |

| B | HCT116 | 15 | Modulates cell cycle |

| C | MCF7 | 20 | Inhibits proliferation |

These findings suggest that structural modifications can significantly impact biological activity and selectivity towards different cancer types .

Q & A

Basic: What are the recommended analytical methods for confirming the purity and structural identity of methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride?

Answer:

To confirm purity and structure, employ a combination of:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify substituent positions (e.g., methyl groups at C5 and ester/carboxylate moieties).

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 210–254 nm) to quantify purity. A purity threshold of ≥95% is typical for research-grade material .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight (e.g., molecular ion peak at m/z corresponding to CHClNO).

Basic: How can researchers address challenges in synthesizing methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride?

Answer:

Key synthesis challenges include stereochemical control and avoiding side reactions. Methodological recommendations:

- Cyclization Strategies: Use proline derivatives as starting materials, followed by esterification and dimethylation.

- Acid Catalysis: Optimize HCl concentration during hydrochlorination to prevent over-protonation of the pyrrolidine ring .

- Purification: Employ recrystallization in ethanol/water mixtures to isolate high-purity crystals.

Advanced: What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

Answer:

Design stability studies using:

- pH-Varied Buffers: Test solubility and degradation kinetics in buffers (pH 1–12) at 25°C and 40°C. Monitor via HPLC for decomposition products (e.g., ester hydrolysis to carboxylic acid).

- Thermogravimetric Analysis (TGA): Assess thermal stability up to 200°C to identify decomposition thresholds .

- Light Sensitivity: Store samples in amber vials and test under UV/visible light to evaluate photodegradation.

Advanced: How can stereochemical discrepancies in synthesis pathways be resolved?

Answer:

Stereochemical issues (e.g., racemization at C2) require:

- Chiral Chromatography: Use chiral columns (e.g., Chiralpak® IA) to separate enantiomers and confirm optical purity.

- X-ray Crystallography: Resolve absolute configuration if ambiguous from NMR data .

- Computational Modeling: Density Functional Theory (DFT) simulations can predict stable conformers and guide reaction optimization .

Advanced: What methodologies are effective in identifying and quantifying impurities in this compound?

Answer:

Impurity profiling involves:

- Forced Degradation Studies: Expose the compound to heat, light, and hydrolytic conditions. Use LC-MS to identify degradation products (e.g., demethylated derivatives).

- Reference Standards: Compare against known impurities (e.g., methyl ester hydrolysis products) using EP/USP pharmacopeial methods .

- Limit Tests: Set thresholds for residual solvents (e.g., dichloromethane) via gas chromatography (GC).

Advanced: How should researchers approach contradictory solubility data reported in literature?

Answer:

Contradictions often arise from solvent polarity and temperature variations. Resolve by:

- Standardized Protocols: Use USP/EP solubility classifications (e.g., "sparingly soluble" in water vs. "freely soluble" in methanol).

- DSC Analysis: Differential Scanning Calorimetry can identify polymorphic forms affecting solubility .

- Co-solvent Systems: Test solubility in PEG-400/water mixtures for formulation studies.

Basic: What are the best practices for storing and handling this compound to ensure long-term stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.